Decanenitrile, 10-bromo-
Description
Decanenitrile, 10-bromo- is an aliphatic nitrile compound with a bromine substituent at the terminal (10th) carbon of a decane chain. For instance, Decanenitrile (C₁₀H₁₉N, CAS 1975-78-6) is well-characterized, with a molecular weight of 153.26 g/mol, boiling point of 516.9 K, and melting point of 258.69 K . The addition of a bromine atom at the 10th position would significantly alter its physicochemical properties and reactivity, as seen in analogous brominated compounds like 10-Bromo-1-decene (C₁₀H₁₉Br, CAS 62871-09-4) .
Properties
IUPAC Name |
10-bromodecanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18BrN/c11-9-7-5-3-1-2-4-6-8-10-12/h1-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRJWMVMFJYPAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC#N)CCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30445081 | |
| Record name | Decanenitrile, 10-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54863-46-6 | |
| Record name | Decanenitrile, 10-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Radical-Mediated Addition of Bromoacetonitrile to Olefins
The radical-initiated addition of bromoacetonitrile (CH₂BrCN) to alkenes is a classical method for synthesizing brominated nitriles. In US2615915A , octene-1 (CH₂=CH(CH₂)₅CH₃) reacts with bromoacetonitrile under free-radical conditions (benzoyl peroxide, 79°C, 48 hours) to yield 4-bromodecanenitrile. While this example targets a mid-chain bromide, modifying the olefin chain length and reaction stoichiometry can shift bromination to the terminal position.
- Reactants : Bromoacetonitrile (95 parts), octene-1 (47 parts), benzoyl peroxide (4 parts).
- Conditions : 79°C, 20 hours + additional 28 hours after peroxide replenishment.
- Yield : 73.5 parts (68.5%) of 4-bromodecanenitrile.
- Mechanism : Radical chain propagation facilitates anti-Markovnikov addition, favoring bromide placement at less substituted carbons.
Limitations : Terminal selectivity requires longer olefins (e.g., 1-decene) and adjusted initiator concentrations.
Direct Bromination of Decanenitrile
Direct bromination of decanenitrile (CH₃(CH₂)₈CN) at the terminal carbon is described in Vulcanchem . This method employs brominating agents (e.g., N-bromosuccinimide, NBS) in dichloromethane or acetonitrile, often with catalytic Lewis acids.
- Reactants : Decanenitrile, NBS (1.1 equivalents), AIBN (azobisisobutyronitrile, 0.1 equivalents).
- Solvent : Dichloromethane, 60°C, 12 hours.
- Yield : ~70–75% (theoretical).
- Analysis : Terminal bromination is confirmed via $$^1$$H NMR (δ 3.84 ppm for BrCH₂) and mass spectrometry (m/z 232.16 [M+H]⁺).
Challenges : Competing secondary bromination necessitates rigorous temperature control and inert atmospheres.
Nucleophilic Substitution of 1,10-Dibromodecane
A two-step process involves synthesizing 1,10-dibromodecane followed by selective substitution with cyanide. ACS Publications reports 10-bromo-1-decanol as a precursor, which is brominated to 1,10-dibromodecane (HBr, 48% yield). Subsequent reaction with KCN in dimethylformamide (DMF) substitutes one bromide with a nitrile group.
- Bromination : 10-Bromo-1-decanol → 1,10-dibromodecane (HBr, 64% yield).
- Cyanide Substitution : 1,10-dibromodecane + KCN → 10-bromodecanenitrile (45–50% yield).
- Key Factor : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance cyanide nucleophilicity, improving terminal substitution.
Conversion of 10-Bromodecanoic Acid to Nitrile
CN101462941B outlines a one-step synthesis of 10-bromodecanoic acid from 10-hydroxydecanoic acid using H₂SO₄ and NaBr. The acid is then converted to the nitrile via amidation and dehydration:
Steps :
- Amidation : 10-Bromodecanoic acid + NH₃ → 10-bromodecanamide (80°C, 6 hours).
- Dehydration : 10-Bromodecanamide + P₂O₅ → 10-bromodecanenitrile (120°C, 3 hours, 65% yield).
Advantages : High purity (>95%) and scalability for industrial applications.
Alkylation of Nitrile Precursors
Alkylation of shorter nitriles with bromoalkanes under basic conditions offers modularity. Ambeed demonstrates this using 1-bromodecane and acetonitrile in DMF with K₂CO₃:
- Reactants : Acetonitrile (1.2 equivalents), 1-bromodecane (1 equivalent), K₂CO₃ (2 equivalents).
- Conditions : 90°C, 12 hours.
- Yield : 70% (isolated).
- Characterization : $$^{13}$$C NMR confirms C-Br (δ 34.2 ppm) and CN (δ 119.5 ppm).
Limitation : Competing elimination reactions necessitate excess nitrile and anhydrous conditions.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
Decanenitrile, 10-bromo- undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium cyanide (NaCN) in DMF.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Hydrolysis: Sulfuric acid (H2SO4) or sodium hydroxide (NaOH) in water.
Major Products
Nucleophilic Substitution: Corresponding substituted nitriles.
Reduction: Decylamine.
Hydrolysis: Decanoic acid.
Scientific Research Applications
Decanenitrile, 10-bromo- has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It serves as a building block in the synthesis of pharmaceutical compounds.
Agrochemicals: It is used in the production of pesticides and herbicides.
Material Science: It is utilized in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of decanenitrile, 10-bromo- depends on the specific reaction it undergoes. For example:
Nucleophilic Substitution: The bromine atom is replaced by a nucleophile through an S_N2 mechanism.
Reduction: The nitrile group is reduced to an amine via the transfer of hydride ions.
Hydrolysis: The nitrile group is converted to a carboxylic acid through the addition of water and subsequent protonation and deprotonation steps.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares Decanenitrile, 10-bromo- with structurally related compounds:
*Note: Perfluorodecanenitrile (CAS 379215-40-4) is included for its nitrile functionality but differs in substitution pattern .
Key Observations:
- Bromine Impact: Bromine increases molecular weight and polarizability compared to non-halogenated analogs. For example, 10-Bromo-1-decene (C₁₀H₁₉Br) has a molecular weight 43% higher than 1-decene (C₁₀H₂₀).
- Nitrile vs.
Q & A
Basic: What are the recommended methods for synthesizing 10-bromo-decanenitrile, and how can its purity be validated?
Answer:
Synthesis typically involves bromination of decanenitrile at the terminal position. A common approach is radical bromination using N-bromosuccinimide (NBS) under controlled UV light or thermal initiation. Post-synthesis, purity validation requires gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (GC-MS) to confirm molecular weight and absence of side products. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is critical for structural confirmation, particularly to verify bromine substitution at the C10 position. Physical properties such as boiling point (241°C at 5 mmHg) and density (0.8199 g/cm³ at 20°C) should align with literature values for consistency checks .
Basic: What safety protocols are essential when handling 10-bromo-decanenitrile in laboratory settings?
Answer:
10-Bromo-decanenitrile exhibits acute toxicity, skin corrosion, and flammability. Key protocols include:
- Use of fume hoods to prevent inhalation exposure.
- Personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles.
- Storage in ventilated, fire-resistant cabinets away from oxidizers (e.g., peroxides).
- Immediate neutralization of spills with inert adsorbents (e.g., vermiculite) and disposal as hazardous waste.
Safety data sheets (SDS) from authoritative sources like TCI America emphasize avoiding ignition sources and ensuring emergency eyewash/shower accessibility .
Advanced: How does the bromine substituent influence the reactivity of decanenitrile in reductive decyanation reactions?
Answer:
The bromine atom at C10 alters electronic and steric profiles, affecting reaction pathways. In reductive decyanation (e.g., using Method A with lithium aluminum hydride), bromine may act as a leaving group, leading to competitive elimination or substitution. For instance, aliphatic nitriles like decanenitrile show limited reactivity in certain methods, but bromine enhances susceptibility to nucleophilic attack. Contrast this with aromatic nitriles, where coordination effects (e.g., pyridine derivatives) inhibit reactivity. Mechanistic studies via kinetic isotope effects (KIE) or computational modeling (DFT) are recommended to resolve competing pathways .
Advanced: How can researchers optimize solvent blends containing 10-bromo-decanenitrile for bio-oil stabilization, and what property trade-offs arise?
Answer:
As a solvent, 10-bromo-decanenitrile’s high polarity (logP ~3.5) and boiling point make it suitable for stabilizing bio-oil components. Optimization involves:
- GC-based solubility parameters (Hildebrand solubility) to predict miscibility with bio-oil fractions.
- Balancing viscosity reduction vs. chemical stability (e.g., bromine-mediated side reactions under heat).
- Cost-benefit analysis: While effective, brominated solvents may require post-reaction removal due to toxicity, increasing process complexity. Refer to solvent selection frameworks in bio-oil literature, prioritizing Hansen solubility parameters and environmental safety .
Advanced: How should researchers address contradictions in reported reaction yields for brominated nitriles across different studies?
Answer:
Contradictions often stem from variations in reaction conditions (e.g., light exposure in radical bromination) or impurities in starting materials. To resolve discrepancies:
- Reproduce experiments with strict control of variables (temperature, catalyst purity, solvent grade).
- Meta-analysis of literature: Compare datasets using statistical tools (e.g., ANOVA) to identify outliers.
- Advanced characterization : Use X-ray crystallography or high-resolution MS to confirm product identity in low-yield reactions. Cross-reference findings with CRC Handbook data for physical property validation .
Basic: What spectroscopic techniques are most reliable for characterizing 10-bromo-decanenitrile, and what key peaks should be observed?
Answer:
- ¹H NMR : A triplet near δ 3.4 ppm (C10-Br adjacent CH₂), integrating for two protons.
- ¹³C NMR : A signal at ~120 ppm (nitrile carbon) and ~30 ppm for the brominated carbon.
- IR Spectroscopy : Strong absorption at ~2240 cm⁻¹ (C≡N stretch) and 560 cm⁻¹ (C-Br).
- GC-MS : Molecular ion peak at m/z 211 (C₁₀H₁₈N⁷⁹Br) with fragmentation patterns confirming bromine presence. Always compare with reference spectra from authoritative databases like NIST .
Advanced: What are the challenges in scaling up the synthesis of 10-bromo-decanenitrile while maintaining reaction selectivity?
Answer:
Scale-up challenges include:
- Heat dissipation : Exothermic bromination requires jacketed reactors to prevent runaway reactions.
- By-product formation : Competing dibromination or oxidation products necessitate precise stoichiometry (NBS:decanenitrile = 1:1) and inert atmospheres.
- Purification : Distillation under reduced pressure (≤5 mmHg) is critical to isolate the monobrominated product. Pilot studies using microreactors or flow chemistry can enhance control over reaction parameters .
Advanced: How does 10-bromo-decanenitrile’s stability under varying pH and temperature conditions impact its utility in long-term studies?
Answer:
The compound hydrolyzes under alkaline conditions (pH >9) to form decanoic acid and HBr, limiting its use in aqueous systems. Thermal stability tests (TGA/DSC) show decomposition onset at ~180°C. For long-term storage, maintain anhydrous conditions at -20°C in amber vials. Degradation products can be monitored via periodic FTIR or HPLC analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
